molecular formula C11H14O B1266473 1-Phenylpentan-3-one CAS No. 20795-51-1

1-Phenylpentan-3-one

Cat. No.: B1266473
CAS No.: 20795-51-1
M. Wt: 162.23 g/mol
InChI Key: GLVAUXMKXKUEEA-UHFFFAOYSA-N
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Description

1-Phenylpentan-3-one, also known as valerophenone, is an organic compound with the molecular formula C₁₁H₁₄O. It is a ketone where a phenyl group is attached to the third carbon of a pentanone chain. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpentan-3-one can be synthesized through the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds as follows:

C6H6+C5H9COClAlCl3C6H5COC5H11+HCl\text{C}_6\text{H}_6 + \text{C}_5\text{H}_9\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_5\text{H}_{11} + \text{HCl} C6​H6​+C5​H9​COClAlCl3​​C6​H5​COC5​H11​+HCl

In this reaction, benzene acts as a nucleophile and reacts with valeryl chloride to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Phenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the carbonyl group is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

Scientific Research Applications

1-Phenylpentan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Butyl phenyl ketone: Similar in structure but with a butyl group instead of a pentyl group.

    2-propylacetophenone: Similar in structure but with a propyl group instead of a pentyl group.

Uniqueness

1-Phenylpentan-3-one is unique due to its specific positioning of the phenyl group on the third carbon of the pentanone chain, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-phenylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAUXMKXKUEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174882
Record name 1-Phenylpentan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20795-51-1
Record name 1-Phenyl-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20795-51-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-pentanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylpentan-3-one
Source EPA DSSTox
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Record name 1-phenylpentan-3-one
Source European Chemicals Agency (ECHA)
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Record name 1-PHENYL-3-PENTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main natural sources of 1-Phenyl-3-pentanone?

A: 1-Phenyl-3-pentanone has been identified as a significant volatile compound in several plant and fungal species. For instance, it is a dominant component in the leaf essential oils of Amomyrtus meli []. It is also produced by the edible mushroom Mycoleptodonoides aitchisonii, being a key contributor to its aromatic odor [].

Q2: What is the antifungal activity of 1-Phenyl-3-pentanone?

A: Research shows that 1-Phenyl-3-pentanone demonstrates significant antifungal activity against a range of plant pathogenic fungi. It effectively inhibits mycelial growth, spore germination, and lesion formation in species like Alternaria alternata, A. brassicicola, A. brassicae, Colletotrichum orbiculare, and Corynespora cassiicola []. This suggests its potential as a natural antifungal agent for agricultural applications.

Q3: How is 1-Phenyl-3-pentanone synthesized chemically?

A: While 1-Phenyl-3-pentanone can be extracted from natural sources, it can also be synthesized in the laboratory. One documented method involves the oxidation of pinacolone (3,3-dimethylbutan-2-one) using lead dioxide in toluene, resulting in a cross-coupled product, 4,4-dimethyl-1-phenylpentan-3-one [].

Q4: Are there any other notable biological activities associated with 1-Phenyl-3-pentanone?

A: Research indicates that 1-Phenyl-3-pentanone, along with other phenylpentane derivatives like 1-phenyl-3-pentanol, can significantly influence dopamine release in rat brain striatum slices []. This suggests that these compounds could potentially impact brain function, although further research is necessary to understand the specific mechanisms and implications.

Q5: What is the role of 1-Phenyl-3-pentanone in organic synthesis?

A: While not extensively studied, 1-Phenyl-3-pentanone can be formed as a byproduct in reactions catalyzed by rhodium carbonyls. For example, in the reaction of ethylene with benzene under carbon monoxide, catalyzed by rhodium carbonyls, 1-phenyl-3-pentanone is produced along with the main products, styrene and 3-pentanone []. This highlights its presence in specific reaction pathways in organic chemistry.

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